molecular formula C5H4N4S2 B8555002 7-Aminothiazolo[4,5-d]pyrimidine-2(3H)-thione

7-Aminothiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No. B8555002
M. Wt: 184.2 g/mol
InChI Key: KGFUJFCZLSNLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Aminothiazolo[4,5-d]pyrimidine-2(3H)-thione is a useful research compound. Its molecular formula is C5H4N4S2 and its molecular weight is 184.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Aminothiazolo[4,5-d]pyrimidine-2(3H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Aminothiazolo[4,5-d]pyrimidine-2(3H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Aminothiazolo[4,5-d]pyrimidine-2(3H)-thione

Molecular Formula

C5H4N4S2

Molecular Weight

184.2 g/mol

IUPAC Name

7-amino-3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C5H4N4S2/c6-3-2-4(8-1-7-3)9-5(10)11-2/h1H,(H3,6,7,8,9,10)

InChI Key

KGFUJFCZLSNLFG-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)NC(=S)S2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

This was circumvented by the synthesis of the adenosine analog from its preformed heterocycle in the same manner as that used to obtain the guanosine analog. The known 2,7-diaminothiazolo[4,5-d]pyrimidine (27) served as the starting material (Scheme V). Treatment of 27 with nitrous acid under conditions similar to those used to prepare 13 provided 7-amino-2-chlorothiazolo[4,5-d]pyrimidine (28). The structure of compound 28 was verified by single-crystal X-ray analysis. Treatment of 28 with NaSH in DMF at 0° C. yielded the 2-mercapto derivative, 7-aminothiazolo[4,5-d]pyrimidine-2(3H)-thione (29). The conversion of the 2-thioxo function in 29 to a 2-oxo function was accomplished using cold alkaline hydrogen peroxide to yield 7-aminothiazolo[4,5-d]pyrimidin-2(3H)-one (30). Reaction of 30 with the benzoyl-protected sugar, 5, under the same glycosylation conditions (at room temperature) as used to produce the blocked guanosine analog, 6, resulted in the formation of the unexpected blocked 4-ribofuranosyl isomer, 7-amino-4-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)thiazolo[4,5-d]pyrimidin-2(3H)-one (31), as the only isomer detected and isolated. If, however, the same reaction was carried out at elevated temperature (80° C.), the predominant product obtained was the desired 3-ribofuranosyl isomer, 7-amino-3-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)thiazolo[4,5-d]pyrimidin-2-(3H)-one (32). Both isomers, 31 and 32. were deprotected using sodium methoxide in dry methanol to obtain 7-amino-4-β-D-ribofuranosylthiazolo[4,5-d]pyrimidin-2(3H)-one (33) and 7-amino-3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidin-2(3H)-one (34), respectively.
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